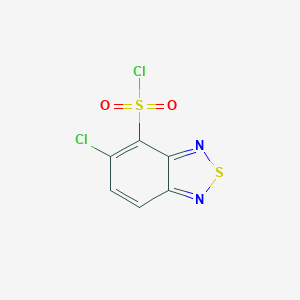

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRVYGVTOFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587961 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-48-1 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process commencing with the reduction of a nitro-substituted precursor to form 4-Amino-5-chloro-2,1,3-benzothiadiazole, which is subsequently converted to the target sulfonyl chloride via a diazotization and Sandmeyer-type reaction.

I. Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence starting from 5-chloro-4-nitro-2,1,3-benzothiadiazole. The initial step involves the reduction of the nitro group to a primary amine. The subsequent step is a Sandmeyer-type reaction where the amino group is transformed into a diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride product.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole

The foundational step in this synthesis is the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole. A common and industrially viable method employs iron powder in an acidic medium.[1]

Experimental Protocol:

-

To a stirred suspension of iron powder in a suitable acidic medium, such as aqueous hydrochloric acid, 5-chloro-4-nitro-2,1,3-benzothiadiazole is added portion-wise.

-

The reaction mixture is heated and maintained at a controlled temperature to ensure the complete reduction of the nitro group.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.

-

The filtrate is neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | [1] |

| Reducing Agent | Iron powder | [1] |

| Acidic Medium | Hydrochloric acid | [1] |

| Typical Yield | 70-85% | [1] |

Step 2: Synthesis of this compound

Experimental Workflow:

Caption: General workflow for the Sandmeyer chlorosulfonylation step.

Representative Experimental Protocol:

-

Diazotization:

-

Suspend 4-Amino-5-chloro-2,1,3-benzothiadiazole in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling sulfur dioxide gas through the cooled solvent. Alternatively, a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) can be used.

-

Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

General Quantitative Data for Sandmeyer Chlorosulfonylation:

| Parameter | General Range/Reagent |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) |

| Acidic Medium | Hydrochloric Acid/Acetic Acid |

| SO₂ Source | SO₂ gas or DABSO |

| Catalyst | Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) |

| Temperature | 0 - 10 °C |

III. Concluding Remarks

The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. The successful execution of this synthesis, particularly the Sandmeyer reaction, is contingent upon careful control of reaction conditions, most notably temperature, to manage the stability of the intermediate diazonium salt. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development to produce this valuable synthetic intermediate. Further optimization of the Sandmeyer step for this specific substrate may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a synthetically important molecule featuring a fused heterocyclic ring system. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | Pharmaffiliates[1] |

| Molecular Weight | 269.11 g/mol | Pharmaffiliates[1] |

| CAS Number | 100130-48-1 | Pharmaffiliates[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents. | Benchchem[3] |

Safety Information:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]

-

Signal Word: Danger.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Chloro-2,1,3-benzothiadiazole

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a fume hood, carefully add 5-chloro-2,1,3-benzothiadiazole to an excess of chlorosulfonic acid at 0°C with stirring under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Heat the mixture to 105°C and maintain this temperature overnight.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.

Workflow for Synthesis and Purification:

Spectroscopic Characterization

Comprehensive spectroscopic data for this compound is limited in publicly available literature. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing chloro and sulfonyl chloride groups. |

| ¹³C NMR | A set of signals corresponding to the carbon atoms of the benzothiadiazole ring system. The chemical shifts will be significantly affected by the substituents. |

| FT-IR | Characteristic absorption bands for S=O stretching in the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹), C-Cl stretching, C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching vibrations.[3] |

| UV-Vis | Absorption maxima in the UV region, characteristic of the extended π-system of the benzothiadiazole ring.[3] |

Experimental Protocol: General Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or acetonitrile).

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Determine the wavelength(s) of maximum absorbance (λmax).

Workflow for Spectroscopic Characterization:

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, making the compound a valuable precursor for the synthesis of a variety of derivatives.

Reactivity with Nucleophiles

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.

General Reaction Scheme:

This reactivity allows for the introduction of diverse functional groups, which is a key strategy in the development of new drug candidates and functional materials.

Biological Signaling Pathways of 2,1,3-Benzothiadiazole Derivatives

While specific signaling pathways involving this compound have not been elucidated, the broader class of 2,1,3-benzothiadiazole derivatives has been shown to participate in various biological processes. For instance, certain derivatives are known to be involved in regulating acid-base homeostasis and participating in numerous signal transduction pathways.[4] Additionally, some benzothiadiazole derivatives have been investigated for their potential as anthelmintic agents.[5] A new derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been shown to induce systemic acquired resistance (SAR) in plants, a signaling pathway that provides broad-spectrum disease resistance.[6] The signaling compound responsible for activating SAR is salicylic acid.[6]

Conclusion

This compound is a valuable building block for chemical synthesis. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation of its known characteristics, synthetic protocols, and expected reactivity. Further research to fully characterize this compound will undoubtedly expand its applications in drug discovery and materials science.

References

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS number and structure

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a key chemical intermediate. It covers its chemical identity, properties, synthesis, and significant applications, particularly in the pharmaceutical industry.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a benzothiadiazole core. The presence of both a chloro and a highly reactive sulfonyl chloride functional group makes it a valuable precursor in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 100130-48-1[1] |

| Molecular Formula | C₆H₂Cl₂N₂O₂S₂[1] |

| Molecular Weight | 269.11 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | JLRRVYGVTOFMCM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Linear Formula | C₆H₂Cl₂N₂O₂S₂ |

| Physical Form | Solid (presumed) |

| Purity | Available for proteomics research and as a specialty chemical[2] |

Synthesis and Reactivity

The primary synthesis route for this compound involves the chlorosulfonation of a 2,1,3-benzothiadiazole precursor. The sulfonyl chloride group is a potent directing group for ortho-substitution reactions.[3]

The core reactivity of this molecule is centered on the sulfonyl chloride moiety (-SO₂Cl). This group is an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity is fundamental to its utility as a building block in medicinal chemistry.

Caption: Synthesis of the title compound and its conversion to a key pharmaceutical intermediate.

Applications in Research and Drug Development

This compound serves primarily as a specialized chemical intermediate. Its structural framework is of significant interest in the development of novel therapeutic agents.

A critical application is its role as a precursor in the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7).[4][5][6] This amino derivative is a vital intermediate for the production of Tizanidine , a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[7][8][9] The synthesis pathway involves the conversion of the sulfonyl chloride group to a sulfonamide, followed by hydrolysis to yield the amine.

The benzothiadiazole scaffold itself is explored for various biological activities, and derivatives are investigated for potential antimicrobial or anticancer properties.[4] The ability to introduce diverse functionalities via the reactive sulfonyl chloride handle makes this compound a versatile platform for creating libraries of novel molecules for drug discovery screening.

Caption: General reaction pathway illustrating the reactivity of the sulfonyl chloride group.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the provided results, a general procedure for the chlorosulfonation of an aromatic compound can be adapted. The following is a representative protocol based on established chemical principles for this type of reaction.[10]

Objective: To synthesize this compound via chlorosulfonation.

Materials:

-

5-Chloro-2,1,3-benzothiadiazole (starting material)

-

Chlorosulfonic acid (reagent)

-

Dichloromethane (solvent, optional)

-

Ice bath

-

Crushed ice/water

-

Stirring apparatus

-

Standard laboratory glassware (round-bottom flask, dropping funnel)

-

Extraction and drying apparatus (separatory funnel, sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a fume hood, a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with the starting material, 5-Chloro-2,1,3-benzothiadiazole.

-

Cooling: The flask is cooled to 0 to -10 °C using an ice-salt bath.

-

Reagent Addition: Chlorosulfonic acid (typically 5-10 molar equivalents) is added dropwise to the stirred starting material over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. If the starting material is a solid, it may be dissolved or slurried in an inert solvent like dichloromethane before cooling.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature (e.g., 0 °C) for 1-2 hours and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours, or until TLC/LCMS analysis indicates completion.

-

Quenching: The reaction mixture is very carefully and slowly poured onto a large excess of crushed ice with vigorous stirring. This step must be performed with extreme caution in a fume hood, as the quenching of chlorosulfonic acid is highly exothermic and releases HCl gas.

-

Extraction: The resulting aqueous mixture is transferred to a separatory funnel. The product is extracted into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude solid can be purified by recrystallization from an appropriate solvent system or by flash column chromatography.

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. diva-portal.org [diva-portal.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2,1,3-benzothiadiazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 8. chempoint.com [chempoint.com]

- 9. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

Reactivity of Sulfonyl Chlorides on the Benzothiadiazole Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. The introduction of a sulfonyl chloride or sulfonamide group onto this core can significantly modulate its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the reactivity of sulfonyl chlorides with the benzothiadiazole nucleus, detailing reaction mechanisms, regioselectivity, and experimental protocols. It further explores the biological significance of the resulting sulfonamide derivatives, with a focus on their role in inducing systemic acquired resistance in plants.

Introduction to the Benzothiadiazole Core

2,1,3-Benzothiadiazole (BTD) is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiadiazole ring. Its electron-deficient nature, arising from the electron-withdrawing thiadiazole ring, makes direct electrophilic substitution on the benzene portion challenging and highly dependent on the reaction conditions and any pre-existing substituents.[1][2] The positions on the benzene ring are numbered 4, 5, 6, and 7. The reactivity of these positions towards electrophiles is a critical consideration in the synthesis of functionalized BTD derivatives.

Electrophilic Sulfonylation of the Benzothiadiazole Core

The introduction of a sulfonyl group onto the benzothiadiazole core is typically achieved through electrophilic aromatic substitution. The reaction generally involves the use of a strong sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum), to generate the electrophile, which is either sulfur trioxide (SO₃) or its protonated form.[3][4]

Reaction Mechanism and Regioselectivity

The sulfonylation of unsubstituted benzothiadiazole is known to be challenging due to the electron-deficient character of the aromatic ring.[1][2] The reaction typically requires harsh conditions. Computational studies, including Density Functional Theory (DFT) calculations, help to predict the most likely sites for electrophilic attack by analyzing the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).[5][6] For the unsubstituted benzothiadiazole, the C4 and C7 positions are generally more susceptible to electrophilic attack than the C5 and C6 positions. However, this can lead to mixtures of products.[1][2]

The presence of activating groups, such as an amino group, on the benzothiadiazole ring dramatically influences the regioselectivity of electrophilic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. For example, electrophilic substitution on 4- and 6-amino-1,2,3-benzothiadiazoles has been studied, showing specific substitution patterns.[7][8]

Synthesis of Benzothiadiazole Sulfonyl Chlorides

The direct chlorosulfonylation of benzothiadiazole is a common method for preparing benzothiadiazole sulfonyl chlorides. This one-step process utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.

A logical workflow for the synthesis of benzothiadiazole sulfonyl chloride and its subsequent conversion to a sulfonamide is depicted below.

Caption: General workflow for the synthesis of benzothiadiazole sulfonyl chloride and its derivatization to sulfonamides.

Experimental Protocols & Quantitative Data

This section provides detailed experimental protocols for the synthesis of key benzothiadiazole sulfonyl chloride isomers and their subsequent reactions to form sulfonamides.

Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Protocol: To a stirred solution of chlorosulfonic acid (100 mL) at 0°C, 2,1,3-benzothiadiazole (10.0 g) is added under an inert atmosphere. The resulting mixture is then heated at reflux for 30 minutes. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the product.[9]

| Product | Reagents | Conditions | Yield | Reference |

| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | 2,1,3-Benzothiadiazole, Chlorosulfonic acid | Reflux, 30 min | Not specified | [9] |

Synthesis of N-(Benzothiazol-2-yl)sulfonamides

The reaction of an amino-substituted benzothiazole with a sulfonyl chloride is a common method for the preparation of benzothiazole sulfonamides.

General Protocol: To a solution of the appropriate 2-aminobenzothiazole (1 equivalent) in pyridine, the desired sulfonyl chloride (1.1 equivalents) is added. The reaction mixture is heated to reflux for several hours. After completion, the mixture is cooled and poured into acidified ice water. The resulting precipitate is filtered, washed with water, and recrystallized to yield the pure sulfonamide.[10][11]

| Starting Amine | Sulfonyl Chloride | Conditions | Yield | Reference |

| 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate, Water, 80-85°C, 6h | 80% | [11] |

| Benzo[d]thiazol-2-amine | 4-Acetamidobenzene-1-sulfonyl chloride | Pyridine, Reflux, 2h | 82% | [10] |

| 2-aminothiazole | 4-cyanobenzenesulfonyl chloride | Not specified | 55% | [12] |

Reactivity of Amino-Benzothiadiazoles with Sulfonyl Chlorides

When the benzothiadiazole core is substituted with an amino group, the reaction with sulfonyl chlorides proceeds as a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. This reaction is a standard method for synthesizing a wide array of sulfonamide derivatives with potential biological activities.[10][13][14]

The general scheme for this reaction is as follows:

Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R + HCl

Where 'Ar' represents the benzothiadiazole core and 'R' is an organic substituent. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[10]

Biological Significance and Signaling Pathways of Benzothiadiazole Derivatives

Benzothiadiazole derivatives, particularly those that act as salicylic acid analogs, are well-known as plant activators that induce Systemic Acquired Resistance (SAR).[15] SAR is a broad-spectrum disease resistance in plants that is activated by a localized infection, leading to a long-lasting, systemic resistance against a wide range of pathogens.

Benzothiadiazole (BTH) itself is a chemical activator of this pathway.[15] Upon application, BTH is recognized by the plant's cellular machinery, initiating a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The activation of the SAR pathway by BTH is largely independent of salicylic acid accumulation, suggesting it acts downstream or in parallel to salicylic acid in the signaling cascade.[15]

The simplified signaling pathway for BTH-induced SAR is illustrated below.

Caption: Simplified signaling pathway of Benzothiadiazole (BTH)-induced Systemic Acquired Resistance (SAR) in plants.

Transcriptome analysis in plants like bananas has shown that BTH treatment stimulates a wide range of defense-related genes, including those involved in signaling, transcription factors, and cell wall organization.[16] This highlights the complex regulatory network activated by benzothiadiazole derivatives to enhance plant immunity.

Conclusion

The functionalization of the benzothiadiazole core with sulfonyl chloride and its subsequent conversion to sulfonamides represents a versatile strategy for the development of novel compounds with significant applications in agrochemicals and pharmaceuticals. Understanding the principles of electrophilic substitution on the benzothiadiazole ring, particularly the influence of substituents on regioselectivity, is crucial for the rational design and synthesis of targeted molecules. The ability of benzothiadiazole derivatives to modulate key biological pathways, such as the SAR pathway in plants, underscores their importance and continues to drive research in this area. This guide provides a foundational understanding for researchers and professionals working with this important class of heterocyclic compounds.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. scirp.org [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 917. 1,2,3-Benzothiadiazole. Part II. Electrophilic substitution in 4- and 6-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. excli.de [excli.de]

- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 15. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genome-wide transcriptome analysis and identification of benzothiadiazole-induced genes and pathways potentially associated with defense response in banana - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, including the electron-deficient benzothiadiazole core, a chloro substituent, and a reactive sulfonyl chloride group, make it a versatile building block for the synthesis of novel sulfonamides and other derivatives with potential biological activity. This document provides a comprehensive overview of the predicted spectroscopic characteristics and detailed experimental protocols for the synthesis and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.0 - 8.2 | Doublet | 8.0 - 9.0 | H-6 |

| 7.7 - 7.9 | Doublet | 8.0 - 9.0 | H-7 |

Rationale: The two aromatic protons on the benzene ring are expected to appear as doublets in the downfield region due to the strong electron-withdrawing effects of the chloro, sulfonyl chloride, and thiadiazole moieties. The proton at position 6 will likely be the most deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-3a, C-7a |

| 140 - 145 | C-4 |

| 130 - 135 | C-5 |

| 125 - 130 | C-6, C-7 |

Rationale: The carbon atoms of the benzothiadiazole ring will have distinct chemical shifts influenced by the substituents. The carbons directly attached to the heteroatoms (C-3a, C-7a) and the sulfonyl chloride group (C-4) are expected to be the most downfield.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380 - 1400 | Strong | Asymmetric SO₂ Stretch |

| 1180 - 1200 | Strong | Symmetric SO₂ Stretch |

| 1500 - 1600 | Medium | C=C Aromatic Ring Stretching |

| 1000 - 1100 | Medium | C-Cl Stretch |

| 800 - 900 | Medium | C-H Bending (Aromatic) |

Rationale: The most characteristic IR bands for a sulfonyl chloride are the strong symmetric and asymmetric stretching vibrations of the S=O bonds.[1] Aromatic C=C stretching and C-H bending vibrations are also expected.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Relative Intensity (%) | Assignment |

| 268 | 100 | [M]⁺ (with ³⁵Cl, ³²S) |

| 270 | 65 | [M+2]⁺ (isotopic peak for one ³⁷Cl) |

| 272 | 10 | [M+4]⁺ (isotopic peak for two ³⁷Cl) |

| 233 | Variable | [M - Cl]⁺ |

| 169 | Variable | [M - SO₂Cl]⁺ |

Rationale: The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Fragmentation is likely to occur through the loss of a chlorine atom or the entire sulfonyl chloride group.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the target compound is the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole.

Materials:

-

5-Chloro-2,1,3-benzothiadiazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2,1,3-benzothiadiazole in an excess of chlorosulfonic acid at 0 °C (ice bath).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Cool the mixture back to room temperature and add thionyl chloride. Reflux the mixture for an additional 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and spectroscopic characterization workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzothiadiazole core, makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives with potential therapeutic applications. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physicochemical properties, qualitative solubility, and stability profile. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | [1] |

| Molecular Weight | 269.13 g/mol | [2] |

| CAS Number | 100130-48-1 | [1] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature |

Solubility Profile

Specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the available literature. However, based on the general behavior of sulfonyl chlorides and related benzothiadiazole derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Assessment:

| Solvent Type | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) due to the polar nature of the sulfonyl chloride group. These solvents are often used in reactions involving sulfonyl chlorides. |

| Aromatic Solvents | Moderately Soluble | Likely to show moderate solubility in solvents such as Toluene and Benzene. |

| Protic Solvents | Reactive | Protic solvents like water, methanol, and ethanol are generally not suitable as they can react with the highly electrophilic sulfonyl chloride group, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or sulfonate ester, respectively.[1][3][4] |

| Non-polar Solvents | Sparingly Soluble to Insoluble | Expected to have low solubility in non-polar solvents like hexanes and pentane. |

Stability Profile

General Stability Considerations:

-

Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis in the presence of water or moisture, yielding the corresponding sulfonic acid.[3][5] The rate of hydrolysis can be influenced by factors such as pH and temperature.

-

Thermal Stability: Benzothiadiazole derivatives generally exhibit good thermal stability.[6][7][8] However, the presence of the reactive sulfonyl chloride group may lower the overall decomposition temperature.

-

Photostability: The impact of light on the stability of this specific compound is not documented. General practice for storing reactive organic compounds involves protection from light.

-

Reactivity with Nucleophiles: The sulfonyl chloride group is highly electrophilic and will readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the solubility and stability of this compound. These protocols are based on standard laboratory practices and guidelines from the International Council for Harmonisation (ICH).[10][11][12][13][14]

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected anhydrous organic solvents (e.g., Dichloromethane, Acetonitrile, Toluene)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Suitable organic solvent (e.g., Acetonitrile)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Heat the mixture (e.g., at 60 °C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Maintain at a controlled temperature and take samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature and take samples at various time points.

-

Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period. Dissolve samples taken at different times for analysis.

-

Photostability: Expose the solid compound or its solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a validated stability-indicating HPLC method. The use of a PDA or MS detector will help in identifying and characterizing any degradation products.

Synthetic Application Workflow

This compound is a key intermediate in the synthesis of various sulfonamides. The general workflow for this reaction is depicted below.

Caption: Synthetic workflow for the preparation of sulfonamides.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While specific quantitative data on its solubility and stability are currently limited in the public domain, this guide provides a framework for its characterization through established experimental protocols. A thorough understanding of its reactivity, particularly its susceptibility to hydrolysis and reaction with nucleophiles, is essential for its successful application in the synthesis of novel compounds. Further research to quantify its solubility and stability parameters would be highly beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Official web site : ICH [ich.org]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. geethanjaliinstitutions.com [geethanjaliinstitutions.com]

- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

The Rise of Benzothiadiazole: A Technical Guide to a New Generation of Fluorescent Probes

For researchers, scientists, and drug development professionals, this in-depth guide explores the synthesis, mechanisms, and applications of benzothiadiazole (BTD)-based fluorescent probes, offering a powerful alternative to classical fluorophores.

The 2,1,3-benzothiadiazole (BTD) scaffold has rapidly emerged as a privileged structure in the development of fluorescent probes for bioimaging and sensing.[1][2] Possessing a unique combination of desirable photophysical properties, including high photostability, large Stokes shifts, and tunable emission wavelengths, BTD derivatives are overcoming the limitations of traditional fluorescent dyes like coumarins, BODIPYs, and rhodamines.[1][3][4] Their electron-deficient nature makes them ideal building blocks for creating "push-pull" chromophores, leading to sensitive responses to their microenvironment.[5] This guide provides a comprehensive overview of BTD-based fluorescent probes, detailing their synthesis, photophysical characteristics, sensing mechanisms, and applications, complete with experimental protocols and visual diagrams to facilitate their adoption in research and development.

Core Strengths of the Benzothiadiazole Scaffold

BTD-based fluorophores offer several key advantages that make them highly attractive for a range of applications, from materials science to cellular imaging.[1][6] A primary benefit is their significant Stokes shift, the difference between the maximum absorption and emission wavelengths, which minimizes self-quenching and background interference, leading to improved signal-to-noise ratios in imaging experiments.[1][7] Furthermore, their fluorescence is often highly sensitive to solvent polarity, a property known as solvatochromism, which can be exploited to probe the local environment within cells and other biological systems.[1] Many BTD derivatives also exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light, resulting in brighter signals.[2][8]

Data Presentation: A Comparative Overview of BTD-Based Probes

To facilitate the selection of appropriate probes for specific applications, the following tables summarize the quantitative data for a selection of BTD-based fluorescent probes designed for detecting various analytes.

Table 1: BTD-Based Fluorescent Probes for Metal Ion Detection

| Probe Name/Reference | Target Ion | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |

| Compound-1 [1] | Zn²⁺ | 3.8 µM | 0.55 (free), 0.69 (bound) | ~145 | Ratiometric, Turn-on |

| JXUST-3 [1] | Al³⁺, Cr³⁺, Fe³⁺ | Al³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µM | Not Reported | Not Reported | Turn-off |

| BHM [9] | Al³⁺ | - | - | - | Ratiometric |

| Hypothetical BTD-4-COOH [8] | Fe³⁺/Cu²⁺ | Not Determined | - | - | Expected "Turn-off" |

Table 2: BTD-Based Fluorescent Probes for Reactive Oxygen Species (ROS) Detection

| Probe Name/Reference | Target Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |

| BT-BO [10] | H₂O₂ | - | - | - | Turn-on |

| ATD-Cl [11] | GSH | 89 nM | - | - | Turn-on |

| BS1 [12] | ONOO⁻ | 12.8 nM | - | - | Turn-on |

Table 3: BTD-Based Fluorescent Probes for Biomolecule and Enzyme Detection

| Probe Name/Reference | Target Analyte | Detection Limit | Quantum Yield (Φ) | Stokes Shift (nm) | Response Type |

| BzT-OAcryl [13] | Cysteine | 2.2 µM | - | ~100 | - |

| EBOAc [14] | Esterase | 0.03 U/mL | - | - | Colorimetric |

Signaling and Sensing Mechanisms

The diverse sensing capabilities of BTD probes stem from several underlying photophysical mechanisms. These include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[7] The interaction of the probe with its target analyte modulates these processes, resulting in a detectable change in the fluorescence signal.

Figure 1: Generalized signaling pathway for an Intramolecular Charge Transfer (ICT)-based BTD probe.

In a typical ICT-based probe, the BTD core acts as the electron acceptor (A), while an electron-donating group (D) is attached through a π-conjugated linker. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state and red-shifted fluorescence.[7] Binding of an analyte can disrupt this process, causing a blue-shift in the emission.

Figure 2: Signaling pathway for a Photoinduced Electron Transfer (PET)-based "turn-on" BTD sensor.

PET-based sensors often consist of a BTD fluorophore linked to a receptor unit. In the absence of the analyte, photoexcitation leads to electron transfer from the receptor to the fluorophore, quenching its fluorescence.[7] Upon binding of the analyte to the receptor, this PET process is inhibited, resulting in a "turn-on" fluorescence response.

Experimental Protocols

To facilitate the practical application of BTD-based fluorescent probes, this section provides detailed, generalized methodologies for their synthesis and use in live-cell imaging.

General Synthesis Protocol for a Donor-π-Acceptor BTD Probe

This protocol describes a typical Suzuki or Stille cross-coupling reaction, a common method for synthesizing D-π-A type BTD probes.

Figure 3: Generalized experimental workflow for the synthesis of a D-π-A BTD probe via cross-coupling.

Materials:

-

4,7-dibromo-2,1,3-benzothiadiazole (or other halogenated BTD acceptor)

-

Appropriate aryl boronic acid/ester or aryl stannane (donor moiety)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a round-bottom flask, dissolve the halogenated BTD acceptor (1 equivalent), the boronic acid/ester or stannane donor (2.2 equivalents), and the base (4 equivalents) in the chosen anhydrous solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the purified probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Live-Cell Imaging Using a BTD-Based Fluorescent Probe

This protocol provides a general workflow for staining and imaging live cells with a BTD-based probe.

Figure 4: Generalized workflow for live-cell imaging with a BTD-based fluorescent probe.

Materials:

-

Live cells of interest

-

Appropriate cell culture medium and supplements

-

Confocal microscopy dishes or chamber slides

-

BTD-based fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Seed the cells on a suitable imaging dish and culture them until they reach the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a stock solution of the BTD probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

-

Staining: Dilute the stock solution to the final working concentration (usually in the range of 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe and cell line.

-

Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

Analyte Induction (if applicable): If studying the response to a specific analyte, add the analyte to the cells at the desired concentration and incubate for the appropriate time before imaging.

-

Imaging: Image the stained cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters corresponding to the photophysical properties of the BTD probe.

Conclusion and Future Perspectives

Benzothiadiazole-based fluorescent probes represent a significant advancement in the field of molecular imaging and sensing. Their excellent photophysical properties and tunable structures have enabled the development of highly sensitive and selective tools for detecting a wide range of analytes and for visualizing cellular structures and processes with high resolution.[3][15][16] The continued exploration of novel BTD derivatives and their integration into more complex sensing platforms will undoubtedly lead to further breakthroughs in diagnostics, drug discovery, and our fundamental understanding of biology. As the research community continues to embrace this versatile fluorophore, the future looks bright for the expanded application of benzothiadiazole in cutting-edge scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties (2016) | Di Jiang | 67 Citations [scispace.com]

- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

The Inner Workings of Light: A Technical Guide to the Fluorescence Mechanisms of 2,1,3-Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has become a cornerstone in the development of advanced fluorescent materials. Its inherent electron-deficient nature, combined with high photostability and a versatile structure that allows for extensive chemical modification, has made it a privileged building block for probes and materials used in bioimaging, diagnostics, and optoelectronics.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the core photophysical mechanisms that govern the fluorescence of BTD derivatives, offering a detailed resource for professionals engaged in their application and development.

The Core of Fluorescence: Electronic Structure and Transitions

The fluorescence of 2,1,3-benzothiadiazole derivatives originates from their unique electronic structure. The BTD core is an electron-accepting (acceptor) unit.[7][8][9] When coupled with electron-donating (donor) groups, a "push-pull" system is formed. This architecture is fundamental to the primary fluorescence mechanism: Intramolecular Charge Transfer (ICT) .[10][11][12][13][14]

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). This excitation involves the transition of an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the electron-donating moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly located on the electron-deficient BTD core.[10][11][15] This photoinduced redistribution of electron density from the donor to the acceptor is the essence of the ICT process.[13][16] The molecule then relaxes back to the ground state, releasing the excess energy, in part, as fluorescent light. The efficiency and color of this emission are governed by a series of competing and often interconnected photophysical phenomena.

Key Photophysical Phenomena in BTD Derivatives

The fundamental ICT process is modulated by several other mechanisms that dictate the ultimate fluorescent properties of BTD derivatives. Understanding these phenomena is critical for designing molecules with desired optical characteristics.

Solvatochromism and the Lippert-Mataga Relationship

A hallmark of ICT-based fluorophores is solvatochromism , the change in absorption or emission color with varying solvent polarity.[3][17][18][19] In polar solvents, the charge-separated ICT excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission wavelength. The significant increase in dipole moment upon excitation is a key characteristic of this process.[3][10]

Aggregation-Induced Emission (AIE)

While many conventional fluorophores suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregates, many BTD derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE) .[17][18][20][21][22] In dilute solutions, flexible parts of the molecule (like peripheral phenyl rings) can rotate and vibrate freely. These intramolecular motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted.[17] This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a dramatic enhancement of fluorescence emission.[21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 4. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 7. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics [mdpi.com]

- 8. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylet ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01448E [pubs.rsc.org]

- 19. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS No. 100130-48-1). This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of the muscle relaxant Tizanidine. Adherence to strict safety protocols is essential when working with this reactive chemical.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | --INVALID-LINK-- |

| Molecular Weight | 269.11 g/mol | --INVALID-LINK-- |

| CAS Number | 100130-48-1 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below, based on available Safety Data Sheets (SDS).

| Hazard | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P363, P405, P501 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

(Data sourced from Sigma-Aldrich Safety Data Sheet)[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

(General first aid recommendations compiled from multiple safety data sheets)

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Caption: Workflow for the safe handling, storage, and spill management of the compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole.

Materials:

-

5-Chloro-2,1,3-benzothiadiazole

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under inert atmospheric conditions, dissolve 5-Chloro-2,1,3-benzothiadiazole in chlorosulfonic acid at 0°C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 105°C and maintain for 12 hours to ensure complete reaction.

-

After cooling, quench the reaction by carefully pouring it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (15% petroleum ether/ethyl acetate) to yield the final product.

References

Methodological & Application

protocol for amine derivatization with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, and metabolomics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. However, many amines lack a native chromophore or fluorophore, making their detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, challenging, especially at low concentrations.

Principle of Derivatization with Sulfonyl Chlorides

Sulfonyl chlorides, such as Dansyl Chloride, react with the nucleophilic primary and secondary amine groups in an alkaline environment to form stable sulfonamides.[1] The resulting derivatives are highly fluorescent and can be readily detected with high sensitivity using a fluorescence detector.[2] The reaction is typically carried out in the presence of a buffer to maintain the optimal pH for the reaction.

Application Notes

Reagent Selection and Handling:

-

Dansyl Chloride is a widely used derivatizing reagent that reacts with primary and secondary amines.[1] It is important to prepare the Dansyl Chloride solution fresh and protect it from light to prevent degradation.

-

Other common derivatizing reagents for amines include o-Phthalaldehyde (OPA) for primary amines, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[3][4] The choice of reagent will depend on the specific amines of interest and the available detection methods.[5]

Optimization of Derivatization Conditions:

-

pH: The derivatization reaction with sulfonyl chlorides is pH-dependent. An alkaline pH (typically 9-10.5) is required to ensure the amine is in its deprotonated, nucleophilic state.[1] A bicarbonate or borate buffer is commonly used to maintain this pH.[6]

-

Temperature and Time: The reaction rate is influenced by temperature and incubation time. Common conditions range from room temperature to 60°C, with incubation times from 30 to 120 minutes.[1][2] These parameters should be optimized for the specific analytes to ensure complete derivatization.

-

Reagent Concentration: A molar excess of the derivatizing reagent is used to drive the reaction to completion. However, excessive amounts can lead to increased background noise and potential interference.

Sample Preparation:

-

Biological samples often require a protein precipitation step, typically with an organic solvent like acetonitrile or an acid such as perchloric acid, to remove interfering macromolecules.[6][7]

-

Solid-phase extraction (SPE) can be employed for sample cleanup and concentration of the analytes before derivatization.[7]

Chromatographic Separation:

-

The derivatized amines are typically separated by reversed-phase HPLC using a C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation.

Experimental Protocols

Protocol 1: Derivatization of Amines with Dansyl Chloride

This protocol provides a general procedure for the pre-column derivatization of primary and secondary amines using Dansyl Chloride.

Materials and Reagents:

-

Amine standards or sample extract

-

Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile, prepare fresh)

-

Sodium Bicarbonate Buffer (100 mM, pH 9.8)

-

Acetone (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (1 M)

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen evaporator (optional)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

For standard solutions, prepare a series of concentrations in a suitable solvent (e.g., 0.1 M HCl).

-

For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge. Collect the supernatant.

-

-

Derivatization Reaction:

-

To 100 µL of the amine standard or sample supernatant in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

-

Add 200 µL of the 10 mg/mL Dansyl Chloride solution.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the reaction mixture at 60°C for 45-60 minutes in the dark.

-

-

Reaction Quenching:

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.

-

-

Sample Cleanup (Optional):

-

For complex matrices, a liquid-liquid extraction can be performed. Add 500 µL of a non-polar organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer containing the derivatized amines.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Final Preparation for HPLC:

-

Reconstitute the dried residue or the reaction mixture in a known volume (e.g., 200 µL) of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

-

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of amines using derivatization with sulfonyl chlorides and other common reagents.

Table 1: Typical HPLC Conditions for Dansylated Amines

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Ammonium Formate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |

Table 2: Performance Characteristics of Common Amine Derivatization Reagents

| Reagent | Target Amines | Typical Reaction Conditions | Detection Method | Advantages | Disadvantages |

| Dansyl Chloride | Primary & Secondary | Alkaline pH (9.5-10.5), 30-60°C, 30-120 min | Fluorescence, UV | Stable derivatives, good sensitivity.[1] | Longer reaction times, can react with other nucleophiles. |

| o-Phthalaldehyde (OPA) | Primary | Alkaline pH (~10.5), Room Temp, < 2 min (with thiol) | Fluorescence | Very fast reaction, suitable for automation. | Unstable derivatives, does not react with secondary amines. |

| FMOC-Cl | Primary & Secondary | Alkaline pH (11.4), Room Temp, 40 min | Fluorescence, UV | Stable derivatives, high sensitivity.[4] | Reagent hydrolysis can cause interference. |

Visualizations

Chemical Reaction of Amine Derivatization

References

- 1. benchchem.com [benchchem.com]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Labeling of Peptides and Proteins with 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides and proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of biomolecules in a variety of contexts including fluorescence microscopy, immunoassays, and receptor-binding studies.[1] 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (BTD-Cl) is a sulfonyl chloride-containing reagent that can be used to introduce the fluorescent 2,1,3-benzothiadiazole moiety onto biomolecules. The 2,1,3-benzothiadiazole (BTD) core is a versatile fluorophore building block known for its photostability and use in designing optical sensing devices.[2]

Sulfonyl chlorides are highly reactive compounds that readily form stable sulfonamide bonds with primary and secondary amines, such as the N-terminal amine and the epsilon-amine of lysine residues in peptides and proteins.[3] This reaction is efficient and results in a stable covalent linkage between the fluorophore and the target biomolecule. The resulting BTD-labeled peptides and proteins can be used in a wide range of applications that benefit from fluorescent detection.